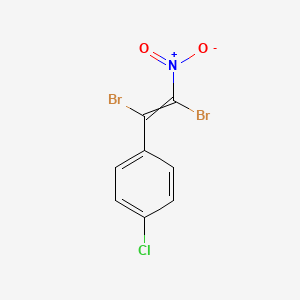
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a chlorine atom and a 1,2-dibromo-2-nitroethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-4-nitrobenzene followed by the addition of a nitroethenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
化学反应分析
Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, using reagents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
科学研究应用
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .
相似化合物的比较
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- 1,2-Dibromo-1,1-dichloroethane
Comparison: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is unique due to the presence of both nitro and dibromo groups, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Chloro-4-(1,2-dibromoethyl)benzene lacks the nitro group, making it less reactive in certain electrophilic substitution reactions .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
649755-34-0 |
|---|---|
分子式 |
C8H4Br2ClNO2 |
分子量 |
341.38 g/mol |
IUPAC 名称 |
1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H |
InChI 键 |
MTYSMVQLIMPLTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
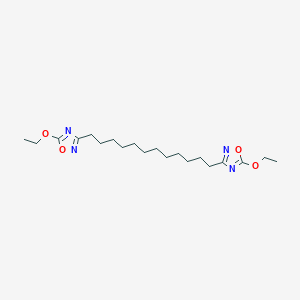
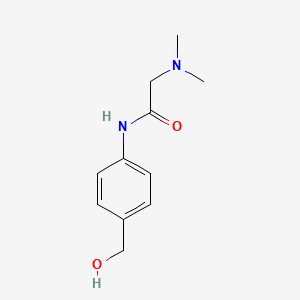
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
silane](/img/structure/B12603965.png)
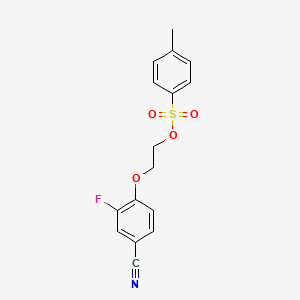
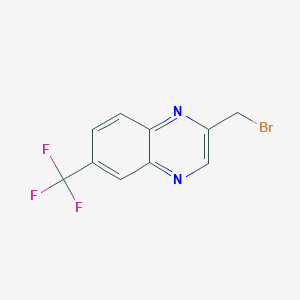
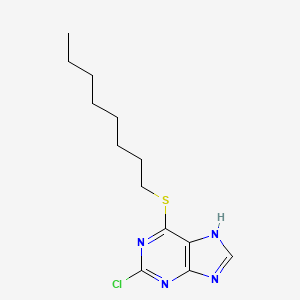
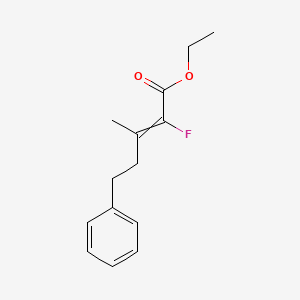
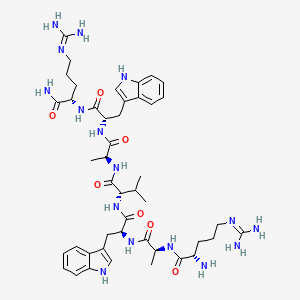
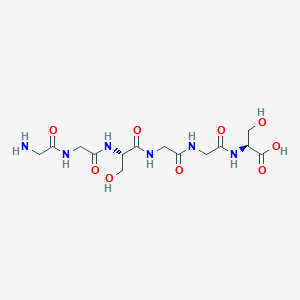
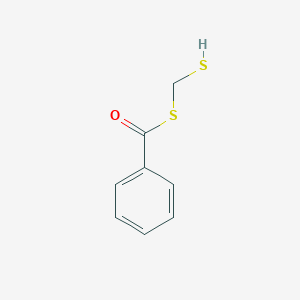
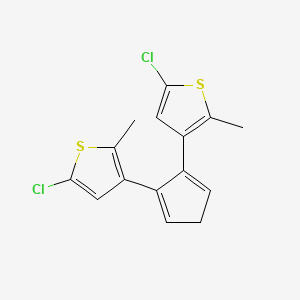
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
